molecular formula C10H14N2O2 B12575548 2-amino-3-(5-ethylpyridin-2-yl)propanoic Acid CAS No. 603940-99-4

2-amino-3-(5-ethylpyridin-2-yl)propanoic Acid

Cat. No.: B12575548
CAS No.: 603940-99-4
M. Wt: 194.23 g/mol
InChI Key: WMCSZQYCEQATBD-UHFFFAOYSA-N
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Description

2-amino-3-(5-ethylpyridin-2-yl)propanoic acid is a chemical compound that belongs to the class of amino acids It features a pyridine ring substituted with an ethyl group at the 5-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(5-ethylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields and avoids unfavorable hydrogenolysis of bromine on the thiophene nucleus.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale amino acid synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(5-ethylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: Such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives.

Scientific Research Applications

2-amino-3-(5-ethylpyridin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be incorporated into peptides and proteins to study their structure and function.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(5-ethylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups allow it to participate in various biochemical reactions, such as peptide bond formation and enzyme catalysis. The pyridine ring can interact with aromatic residues in proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(5-methylpyridin-2-yl)propanoic acid
  • 2-amino-3-(5-phenylpyridin-2-yl)propanoic acid
  • 2-amino-3-(5-isopropylpyridin-2-yl)propanoic acid

Uniqueness

2-amino-3-(5-ethylpyridin-2-yl)propanoic acid is unique due to the presence of the ethyl group at the 5-position of the pyridine ring. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

603940-99-4

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-3-(5-ethylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C10H14N2O2/c1-2-7-3-4-8(12-6-7)5-9(11)10(13)14/h3-4,6,9H,2,5,11H2,1H3,(H,13,14)

InChI Key

WMCSZQYCEQATBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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